Cypyrafluone

HPPD inhibition enzyme kinetics Arabidopsis thaliana

ALS, ACCase & PSII resistance rendering conventional wheat herbicides obsolete? Cypyrafluone is the only commercially available HPPD inhibitor registered globally for post-emergence grass weed control in wheat. Delivers >96% control of multi-resistant Alopecurus japonicus populations at 90 g ai ha⁻¹ with zero cross-resistance to existing wheat herbicide classes. • Sole HPPD inhibitor for grass weeds in wheat - unique resistance management tool • Soil DT₅₀ 1.47-1.55 days; wheat grain residues <0.005 mg kg⁻¹ at harvest • Broad-spectrum ancillary activity: >90% inhibition of Veronica didyma

Molecular Formula C20H19ClF3N3O3
Molecular Weight 441.8 g/mol
CAS No. 1855929-45-1
Cat. No. B1532948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypyrafluone
CAS1855929-45-1
Molecular FormulaC20H19ClF3N3O3
Molecular Weight441.8 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)N4CCCCC4=O)Cl
InChIInChI=1S/C20H19ClF3N3O3/c1-26-19(30)14(16(25-26)10-5-6-10)18(29)11-7-8-12(20(22,23)24)17(15(11)21)27-9-3-2-4-13(27)28/h7-8,10,25H,2-6,9H2,1H3
InChIKeyGDXHMHWPNWMZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cypyrafluone Technical Baseline


Cypyrafluone (CAS 1855929-45-1) is a proprietary 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide belonging to the benzoylpyrazole chemical class, independently developed and patented by KingAgroot [1][2]. It was first registered in China in 2018 as the world's first HPPD inhibitor for post-emergence control of grass weeds in wheat fields [3]. The compound exhibits physicochemical properties including a melting point of 144.5°C, water solubility of 3.2 mg/L (20°C), and molecular weight of 441.83 g/mol [1].

Cypyrafluone Substitution Limitation


Generic substitution among HPPD inhibitors is precluded by Cypyrafluone's unique application niche and resistance management profile. Unlike major commercial HPPD inhibitors (mesotrione, isoxaflutole, topramezone) developed exclusively for broadleaf weed control in corn, Cypyrafluone is the first and only HPPD inhibitor registered for grass weed control in wheat fields globally [1][2]. Furthermore, Cypyrafluone demonstrates no cross-resistance to ALS inhibitors (e.g., mesosulfuron-methyl, pyroxsulam), ACCase inhibitors (e.g., clodinafop-propargyl), or PSII inhibitors (e.g., isoproturon), making it the sole effective option against multi-resistant grass weed populations that have rendered conventional wheat herbicides ineffective [1][3].

Cypyrafluone Evidence Summary


HPPD Inhibition vs. Mesotrione

Cypyrafluone strongly inhibited the catalytic activity of Arabidopsis thaliana HPPD produced by Escherichia coli, though it was approximately 2-fold less potent than mesotrione in the same in vitro enzyme assay [1][2]. This reduced intrinsic enzyme inhibition potency relative to mesotrione is offset by Cypyrafluone's wheat crop selectivity and unique grass weed spectrum, which mesotrione does not provide.

HPPD inhibition enzyme kinetics Arabidopsis thaliana

Efficacy on Resistant Alopecurus japonicus

In greenhouse whole-plant dose-response assays, cypyrafluone at the recommended field rate of 90 g ai ha⁻¹ achieved 97.23% fresh weight inhibition in a multi-resistant (R) Alopecurus japonicus population and 96.20% in the sensitive (S) population [1]. At the same 90 g ai ha⁻¹ rate, conventional wheat herbicides mesosulfuron-methyl, pyroxsulam, clodinafop-propargyl, and isoproturon achieved only 27.14%, 20.39%, 95.84%, and 96.42% inhibition respectively in the S population, with the R population showing high resistance to ALS and ACCase inhibitors.

herbicide resistance Alopecurus japonicus weed control efficacy

Field Dissipation Kinetics in Wheat

Field dissipation studies at two locations in China (Shandong and Anhui) demonstrated that cypyrafluone degrades rapidly in both soil and wheat plant tissues. The half-life (DT₅₀) of cypyrafluone in soil was 1.47–1.55 days and in wheat plants was 1.00–1.03 days [1]. At harvest following application at the recommended dose, terminal residues in wheat plants ranged from 0 to 0.0025 mg kg⁻¹; at 1.5× the recommended dose, residues in grain were 0.0049 mg kg⁻¹, all below established maximum residue limits (MRLs).

dissipation kinetics residue analysis wheat crop safety

Comparative Efficacy on Veronica didyma

Greenhouse potted-plant assays comparing six herbicides against Veronica didyma (field speedwell), a difficult-to-control broadleaf weed in wheat, showed that cypyrafluone ranked third in toxicity among the six compounds tested [1]. At the lowest registered field dose, cypyrafluone achieved >90% fresh weight inhibition. The relative toxicity ranking was: pyroxsulam > carfentrazone-ethyl > cypyrafluone > fluroxypyr > bipyrazone > MCPA-sodium.

Veronica didyma broadleaf weed control comparative bioactivity

Cross-Resistance Profile

Cypyrafluone, as an HPPD inhibitor, exhibits no cross-resistance with ALS inhibitors (e.g., mesosulfuron-methyl, pyroxsulam, flucarbazone-sodium), ACCase inhibitors (e.g., clodinafop-propargyl, pinoxaden, fenoxaprop-P-ethyl), or PSII electron transport inhibitors (e.g., isoproturon) [1][2]. This is a class-level inference based on distinct molecular targets and binding sites: HPPD is unrelated to acetolactate synthase (ALS), acetyl-CoA carboxylase (ACCase), or the D1 protein of photosystem II.

cross-resistance ALS inhibitors ACCase inhibitors PSII inhibitors

Crop Safety via HPPD Overexpression

Overexpression of Oryza sativa HPPD (OsHPPD) in both transgenic rice and Arabidopsis thaliana conferred high tolerance to cypyrafluone [1]. This demonstrates that elevated HPPD expression can overcome HPPD inhibitor effects, providing a mechanistic basis for understanding crop selectivity and potential resistance mechanisms.

crop selectivity transgenic tolerance HPPD overexpression

Cypyrafluone Application Scenarios


Multi-Resistant Grass Weed Management in Wheat

Cypyrafluone is the only commercially available HPPD inhibitor registered for grass weed control in wheat. Field and greenhouse data demonstrate >96% control of Alopecurus japonicus populations resistant to ALS, ACCase, and PSII inhibitors at the recommended rate of 90 g ai ha⁻¹ [1]. This scenario applies to wheat-growing regions where Alopecurus aequalis, Alopecurus japonicus, Phalaris minor, and other cool-season grass weeds have developed multiple resistance to conventional herbicides [2].

Resistance Rotation Programs for Wheat

Cypyrafluone's unique HPPD mode of action, with no cross-resistance to ALS, ACCase, or PSII inhibitors, makes it an essential rotational partner in resistance management programs [1][2]. Rotation with cypyrafluone delays or prevents the evolution of further resistance to existing herbicide classes, preserving the long-term utility of ALS and ACCase inhibitors in wheat production systems [1].

Post-Emergence Broadleaf Weed Control

While primarily developed for grass weed control, cypyrafluone demonstrates >90% fresh weight inhibition of Veronica didyma (field speedwell) at the lowest registered field dose [1]. It can be used as part of a broad-spectrum weed control program where both grass and select broadleaf weeds are targeted, offering flexibility beyond its primary grass weed niche.

Short-Residual Herbicide for Wheat Systems

Cypyrafluone's rapid dissipation (soil half-life 1.47–1.55 days; plant half-life ~1 day) minimizes carryover concerns for rotational crops [1]. Terminal residues in wheat grain at harvest remain below 0.005 mg kg⁻¹ even at 1.5× the recommended rate, supporting use in intensive cropping systems where short plant-back intervals are required [1]. The chronic dietary risk assessment yielded a risk quotient of 0.33%–0.81% (<1), indicating acceptable human health risk [1].

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